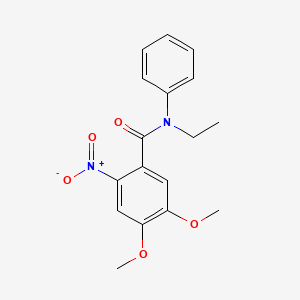
N-(4-ethoxyphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-methylthiourea, also known as metolachlor, is a herbicide widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. It belongs to the group of chloroacetanilide herbicides and acts by inhibiting the growth of weeds by disrupting protein synthesis. In recent years, metolachlor has gained attention in scientific research due to its potential for use in various fields.
作用機序
Metolachlor acts by inhibiting the growth of weeds by disrupting protein synthesis. It specifically targets the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. By inhibiting ALS, N-(4-ethoxyphenyl)-N'-methylthiourea prevents the production of these amino acids and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
Metolachlor has been found to have both biochemical and physiological effects on plants. Biochemically, it inhibits the activity of ALS, leading to the accumulation of toxic intermediates and the depletion of essential amino acids. Physiologically, it causes chlorosis, stunting, and ultimately death of the plant.
実験室実験の利点と制限
Metolachlor has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It also has a broad spectrum of activity, making it useful for a variety of applications. However, N-(4-ethoxyphenyl)-N'-methylthiourea has limitations in terms of its potential toxicity and environmental impact. It is important to handle this compound with care and dispose of it properly to avoid contamination of the environment.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-methylthiourea. In medicine, further studies could investigate its potential as an anti-tumor agent and its mechanism of action in cancer cells. In environmental science, research could focus on the effects of this compound on soil and water quality, and its potential for leaching into groundwater. In materials science, this compound could be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
合成法
Metolachlor is synthesized by reacting 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with ethoxyamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of N-(4-ethoxyphenyl)-N'-methylthiourea as a white crystalline solid.
科学的研究の応用
Metolachlor has been extensively studied for its potential use in various fields such as medicine, environmental science, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-methylthiourea has been found to have anti-tumor properties and has been investigated for its use in cancer therapy. In environmental science, this compound has been studied for its effects on soil and water quality, and its potential for leaching into groundwater. In materials science, this compound has been used as a precursor for the synthesis of various organic compounds.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMNTXPIJAPAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)